p-Hydroxy-cinnamic acid

概要

説明

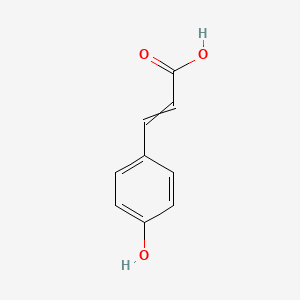

p-Hydroxy-cinnamic acid, also known as cis-p-coumaric acid, is an organic compound with the molecular formula C9H8O3 and a molecular weight of 164.1580 g/mol . This compound is a derivative of cinnamic acid and is characterized by the presence of a hydroxyphenyl group attached to the propenoic acid backbone. It is commonly found in various plants and is known for its antioxidant properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of p-Hydroxy-cinnamic acid can be achieved through several methods. One common approach involves the condensation of 4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . The reaction conditions typically include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or water

Temperature: 60-80°C

Reaction Time: 4-6 hours

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) or nickel can be employed to facilitate the hydrogenation of 4-hydroxycinnamic acid derivatives . The reaction conditions for industrial production may include:

Catalyst: Pd/C or nickel

Solvent: Methanol or ethanol

Temperature: 50-70°C

Pressure: 1-5 atm

Reaction Time: 2-4 hours

化学反応の分析

2.1. Traditional Knoevenagel-Doebner Condensation

| Method | Catalyst/Solvent | Yield |

|---|---|---|

| Pyridine-based | Pyridine | Variable |

| Microwave-assisted | Pyridine/aniline | >85% |

| Ethanol-based | β-Alanine/DBU | 85% |

Electrochemical Behavior

p-Hydroxycinnamic acids exhibit significant antioxidant activity due to their ability to donate electrons and protons, which is crucial in stopping free radical chain reactions. The electrochemical behavior of these compounds, particularly p-coumaric acid, has been studied using techniques like cyclic voltammetry and differential pulse voltammetry .

3.1. Oxidation Mechanism

The oxidation of p-coumaric acid involves the transfer of one electron and one proton below its pKa, leading to the formation of a phenolate ion, which can further oxidize to a phenoxyl radical. These radicals can undergo polymerization or other chemical reactions .

Biotechnological Production

Besides chemical synthesis, p-hydroxycinnamic acids can be produced biotechnologically through microbial fermentation. This involves genetically engineering microorganisms like Escherichia coli or Saccharomyces cerevisiae to express enzymes necessary for converting phenylalanine or tyrosine into cinnamic or p-hydroxycinnamic acids .

4.1. Metabolic Engineering

Metabolic engineering strategies include expressing phenylalanine ammonia-lyase (PAL) or tyrosine ammonia-lyase (TAL) enzymes. These enzymes catalyze the conversion of amino acids into the desired aromatic acids. Additionally, modifications to central carbon metabolism are made to increase precursor availability .

| Microorganism | Enzyme Expressed | Product Yield |

|---|---|---|

| E. coli | PcTAL | 42.2 g/L |

科学的研究の応用

Antioxidant Properties

p-HCA exhibits significant antioxidant activity, which has been demonstrated in various studies. It helps reduce lipid peroxidation and cholesterol levels in erythrocytes, indicating its potential in managing hyperlipidemic conditions . The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases.

Anti-Cancer Activity

Recent studies have shown that p-HCA suppresses the growth of several cancer cell lines, including liver (HepG2), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancers. Mechanistic investigations reveal that p-HCA induces cell cycle arrest and apoptosis through the inhibition of key signaling pathways such as NF-κB and ERK/MAPK .

Anti-Diabetic Effects

Research indicates that p-HCA may possess anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels. Its role in lipid metabolism further supports its potential use in diabetes management .

Neuroprotective Effects

p-HCA has been studied for its neuroprotective effects, showing promise in preventing neurodegenerative diseases. Its antioxidant properties contribute to reducing oxidative damage in neuronal cells .

Food and Feed Industry

In the food sector, p-HCA is valued for its antioxidant properties, which help preserve food quality and extend shelf life. It is also used as a natural preservative due to its ability to inhibit microbial growth .

Cosmetic Industry

The cosmetic industry utilizes p-HCA for its anti-aging properties, as it mitigates skin senescence induced by oxidative stress from UV exposure . Its incorporation into skincare products aims to enhance skin health and appearance.

Biotechnological Production

Recent advancements have focused on the biotechnological production of p-HCA using genetically engineered microorganisms. For instance, strains of Escherichia coli and Pseudomonas putida have been modified to enhance their capacity to synthesize p-HCA from renewable resources . This approach aligns with sustainable practices by utilizing agricultural waste as feedstock.

Polymer Synthesis

p-HCA serves as a precursor for synthesizing biopolymers and thermoplastics. Its derivatives can be incorporated into polymer matrices to improve mechanical properties and thermal stability . This application is particularly relevant in developing biodegradable materials.

Coatings and Adhesives

The compound is also explored for use in coatings and adhesives due to its adhesive properties and resistance to UV degradation . This application enhances the durability and longevity of products made from these materials.

Case Studies

作用機序

The mechanism of action of p-Hydroxy-cinnamic acid involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: Inducing apoptosis and inhibiting the proliferation of cancer cells.

類似化合物との比較

Similar Compounds

p-Coumaric acid, trans: The trans isomer of p-Hydroxy-cinnamic acid, with similar antioxidant properties.

Ferulic acid: A derivative of cinnamic acid with an additional methoxy group, known for its strong antioxidant and anti-inflammatory properties.

Caffeic acid: Another cinnamic acid derivative with two hydroxy groups, widely studied for its antioxidant and anticancer activities.

Uniqueness

This compound is unique due to its specific cis configuration, which can influence its reactivity and interaction with biological targets. This configuration may result in different biological activities compared to its trans isomer and other similar compounds .

生物活性

p-Hydroxycinnamic acid (pHCA), a phenolic compound belonging to the hydroxycinnamic acid family, has garnered significant attention due to its diverse biological activities. This article delves into the various aspects of pHCA's biological activity, including its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Sources

pHCA is derived from the phenylpropanoid pathway and can be found in various plant sources, including fruits, vegetables, and grains. Its structure is characterized by a hydroxyl group at the para position of the cinnamic acid backbone, contributing to its unique biological activities.

Antioxidant Activity

pHCA is recognized for its potent antioxidant properties. Research indicates that it can mitigate oxidative stress-induced damage in cells. A study demonstrated that pHCA prevents premature senescence in human primary keratinocytes exposed to oxidative stress from hydrogen peroxide (H2O2) and UV radiation. The compound was found to downregulate pro-inflammatory cytokines such as IL-6 and IL-8, which are associated with inflammation and aging .

Table 1: Antioxidant Effects of p-Hydroxycinnamic Acid

Anti-inflammatory Properties

The anti-inflammatory effects of pHCA have been extensively studied. It has been shown to reduce levels of inflammatory markers in various models, including gut inflammation. In a recent study, pHCA decreased mRNA expression of COX-2 and TNF-α, suggesting its potential role in managing inflammatory diseases .

Antimicrobial Activity

pHCA exhibits antimicrobial properties against a range of pathogens. It has been reported to inhibit the growth of bacteria, fungi, and viruses. The compound's effectiveness varies with concentration and microbial species. For instance, pHCA demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, making it a candidate for natural antimicrobial agents .

Table 2: Antimicrobial Activity of p-Hydroxycinnamic Acid

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 0.5 mg/mL | |

| S. aureus | 0.3 mg/mL | |

| Candida albicans | 0.4 mg/mL |

Anticancer Effects

Emerging research highlights the anticancer potential of pHCA. Studies have shown that it can suppress the growth of various cancer cell lines, including liver cancer (HepG2), breast cancer (MDA-MB-231), and pancreatic cancer (MIA PaCa-2). Mechanistically, pHCA induces cell cycle arrest and apoptosis through modulation of key signaling pathways such as NF-κB and ERK/MAPK .

Case Study: Anticancer Activity

In vitro studies demonstrated that treatment with pHCA led to a significant reduction in cell proliferation in HepG2 cells, with an observed IC50 value indicating effective cytotoxicity at low concentrations . This suggests that pHCA could be explored as a therapeutic agent in cancer treatment.

特性

IUPAC Name |

3-(4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSWKAQJJWESNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50940-26-6 | |

| Details | Compound: 2-Propenoic acid, 3-(4-hydroxyphenyl)-, homopolymer | |

| Record name | 2-Propenoic acid, 3-(4-hydroxyphenyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50940-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6064660 | |

| Record name | p-Hydroxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7400-08-0 | |

| Record name | p-Coumaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7400-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Hydroxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。